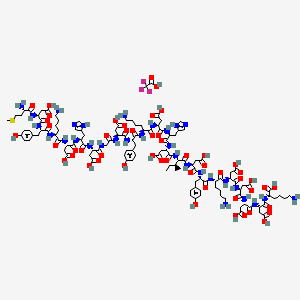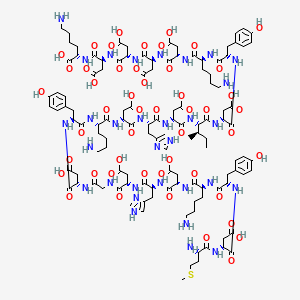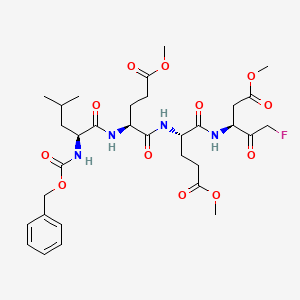
Leukocyte Proteinase-3(169-177)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leukocyte Proteinase-3 (Wegener's autoantigen)
科学的研究の応用
Biosynthetic Profiles in Neutrophil Differentiation
Leukocyte Proteinase-3 (PR3) plays a significant role in the biosynthesis of neutrophil granule proteins. It's involved in inflammation and has been implicated as a regulator of granulopoiesis and mediator of apoptosis. The biosynthetic profiles of PR3 and other azurophil granule proteins were characterized during in vitro myeloid differentiation of human hematopoietic progenitor cells, suggesting protein-specific sorting mechanisms and implications for the regulation of granulopoiesis (Garwicz et al., 2005).
Role in Wegener's Granulomatosis and Myeloid Leukemias
PR3 is overexpressed in acute and chronic myeloid leukemia cells. It is the main target of anti-neutrophil cytoplasmic antibodies in patients with Wegener's granulomatosis (WG). PR3’s genetic localization, gene regulation, protein processing, storage, expression, and physiological functions are crucial in understanding its role in WG and as a target for immunotherapy in myeloid leukemias (Geld et al., 2001).
Leukocyte Cell Surface Proteinases
PR3, as a leukocyte surface proteinase, plays critical roles in wound healing, inflammation, extracellular matrix remodeling, fibrinolysis, and coagulation. Its expression on leukocyte surfaces serves multiple functions including facilitating pro-enzyme activation, signaling through cell surface binding sites, and protecting proteinases from inhibition by extracellular proteinase inhibitors (Owen, 2008).
Interaction with Ceruloplasmin
Proteins from leukocytes, including PR3, have been found to interact with ceruloplasmin, a copper-containing glycoprotein of human plasma. This interaction, identified for the first time, suggests the involvement of PR3 in various biological processes (Sokolov et al., 2007).
DNA Methylation and Cell Mixture Distribution
PR3, along with other leukocyte-derived proteases, is recognized in DNA methylation patterns in whole peripheral blood, helping to distinguish cancer cases from controls. This has implications for large-scale immunological studies of disease states and exposures (Houseman et al., 2012).
Regulation of Human Leukocyte Elastase Gene Expression
Leukocyte elastase (LE), involved in the inflammatory process, is regulated by PR3 and other factors. The regulation mechanism of the LE gene by PR3 is essential for understanding cyclic and congenital neutropenia (Sturrock et al., 2004).
Endothelial Cell Apoptosis Induction
PR3 can induce endothelial cell apoptosis by cleaving the major cell cycle inhibitor p21. It sidesteps intracellular caspase functions at inflammation sites, representing a complex role in substrate processing and signaling pathways (Pendergraft et al., 2004).
Matrix Metalloproteinases in Leukocytes
PR3, among other matrix metalloproteinases (MMPs) in leukocytes, orchestrates proteolytic reactions modulating immunological responses. Its distinct expression and roles in leukocytes highlight its importance in physiological and pathological conditions (Marco et al., 2013).
Proteomics in Understanding Leukocyte Functions
PR3 is involved in leukocyte activation, contributing to the progression of diseases. Leukocyte proteomic analysis, including PR3, enhances the understanding of mechanisms in leukocyte function, potentially offering new targets for drug discovery (Wang et al., 2004).
PR3-Resistant Human Recombinant Annexin A1
A PR3-resistant human recombinant Annexin A1 was developed to control inflammation, demonstrating PR3's role in neutrophilic inflammation and potential therapeutic approaches (Pederzoli-Ribeil et al., 2010).
特性
配列 |
VLQELNVTV |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Leukocyte Proteinase-3 (Wegener's autoantigen) (169-177) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
